![molecular formula C15H14N4OS B5853667 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole
Übersicht
Beschreibung
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole, also known as MPTT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
Chemoselective Methods
- 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole (PMB-ST) has been applied in the chemoselective p-methoxybenzylation of alcohols under neutral conditions, as demonstrated by Kotturi, Tan, and Lear (2009). The activation of PMB-ST was achieved using silver triflate (AgOTf) in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (Kotturi, S. R., Tan, J., & Lear, M. J., 2009).
Hydrogen-Bonded Chains and Aggregates
- Abonía and colleagues (2007) investigated the hydrogen-bonded chains in related compounds, demonstrating the formation of simple chains and tetramolecular aggregates via hydrogen bonds. These studies contribute to understanding the molecular interactions in compounds similar to 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole (Abonía, R., Rengifo, E., Cobo, J., Low, J. N., & Glidewell, C., 2007).
Photodecomposition Studies
- Research by Alawode, Robinson, and Rayat (2011) on related tetrazole compounds, including photodecomposition studies, suggests potential industrial, agricultural, and medicinal applications. The photodecomposition process involves the formation of carbodiimides, hinting at the photochemical properties of tetrazole derivatives (Alawode, O. E., Robinson, C., & Rayat, S., 2011).
Structural Analysis via Crystallography
- Docking studies and X-ray crystallography on tetrazole derivatives by Al-Hourani et al. (2015) offer insights into molecular orientation and interactions, particularly in relation to the active sites of enzymes like cyclooxygenase-2. This research helps in understanding the structural characteristics of tetrazole compounds (Al-Hourani, B. J., El‐Barghouthi, M., McDonald, R., Al-Awaida, W., & Wuest, F., 2015).
Organic Synthesis Applications
- The use of 5-lithiotetrazoles, including derivatives of PMB-ST, in organic synthesis was demonstrated by Satoh and Marcopulos (1995). They showed the functionalization of benzylic tetrazoles, providing pathways for novel organic syntheses (Satoh, Y., & Marcopulos, N., 1995).
Photochemistry and Molecular Structure
- Gómez-Zavaglia et al. (2006) studied the photochemistry and molecular structure of a related compound, 5-methoxy-1-phenyl-1H-tetrazole, using infrared spectroscopy and DFT calculations. This research highlights the importance of molecular structure in understanding the photochemical behavior of tetrazole derivatives (Gómez-Zavaglia, A., Reva, I., Frija, L., Cristiano, M. L., & Fausto, R., 2006).
Synthesis and Antiproliferative Evaluation
- Gundugola and team (2010) synthesized and evaluated the antiproliferative properties of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. This research is significant for understanding the potential medical applications of tetrazole derivatives in cancer treatment (Gundugola, A. S., Chandra, K., Perchellet, E., Waters, A. M., Perchellet, J., & Rayat, S., 2010).
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-14-9-7-12(8-10-14)11-21-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYXSMGYQPLMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)


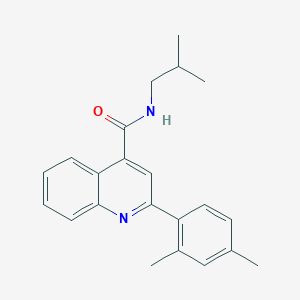
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)
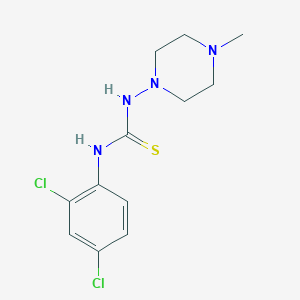
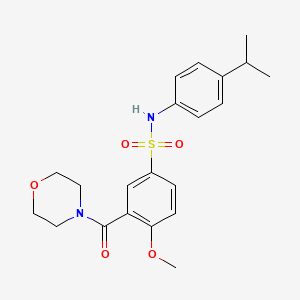

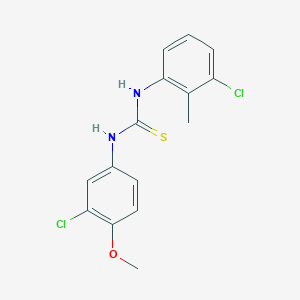
![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)
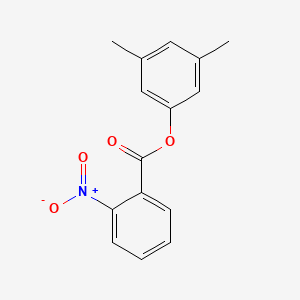
![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
